1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE
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Overview
Description
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE is a complex organic compound with a unique structure that includes a triazole ring, multiple aromatic rings, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the aromatic rings and functional groups through various coupling reactions. Common reagents used in these steps include halogenated aromatic compounds, piperidine, and dimethoxybenzene derivatives. Reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide or toluene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Halogen atoms or other functional groups can be substituted with different groups to create derivatives with altered properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition or receptor binding.
Medicine: The compound’s potential pharmacological properties could be explored for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can affect various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-[4-[3-chloro-4-(1-piperidinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]methanol: Similar structure but with a hydroxyl group instead of an ethanone group.
1-[4-[3-chloro-4-(1-piperidinyl)phenyl]-5-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]propane: Similar structure but with a propane group instead of an ethanone group.
Uniqueness
The uniqueness of 1-{4-[3-CHLORO-4-(PIPERIDIN-1-YL)PHENYL]-5-(3,4-DIMETHOXYPHENYL)-1-(4-METHYLPHENYL)-5H-1,2,4-TRIAZOL-3-YL}ETHANONE lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C30H33ClN4O3 |
---|---|
Molecular Weight |
533.1 g/mol |
IUPAC Name |
1-[4-(3-chloro-4-piperidin-1-ylphenyl)-3-(3,4-dimethoxyphenyl)-2-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone |
InChI |
InChI=1S/C30H33ClN4O3/c1-20-8-11-23(12-9-20)35-30(22-10-15-27(37-3)28(18-22)38-4)34(29(32-35)21(2)36)24-13-14-26(25(31)19-24)33-16-6-5-7-17-33/h8-15,18-19,30H,5-7,16-17H2,1-4H3 |
InChI Key |
GKJADMKNWIFAAO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CC(=C(C=C5)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(N(C(=N2)C(=O)C)C3=CC(=C(C=C3)N4CCCCC4)Cl)C5=CC(=C(C=C5)OC)OC |
Origin of Product |
United States |
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